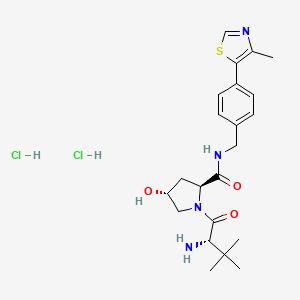![molecular formula C15H19N3OS B6284094 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide CAS No. 1962681-84-0](/img/no-structure.png)
3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-thia-1-azaspiro[45]dec-1-en-2-yl}amino)benzamide is a chemical compound known for its unique structural properties and promising reactivity This compound features a spirocyclic framework, which is a common motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide typically involves the formation of the spirocyclic core followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of a suitable thia-azaspiro precursor with an appropriate benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.
科学的研究の応用
3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
類似化合物との比較
Similar Compounds
3-thia-1-azaspiro[4.5]decane: A structurally related compound with similar reactivity but lacking the benzamide moiety.
1-thia-4-azaspiro[4.5]decane: Another related compound with a different arrangement of the spirocyclic core.
Uniqueness
3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is unique due to the presence of both the spirocyclic core and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves the reaction of 3-amino benzoic acid with 3-thia-1-azaspiro[4.5]dec-1-en-2-amine in the presence of coupling reagents to form the desired product.", "Starting Materials": [ "3-amino benzoic acid", "3-thia-1-azaspiro[4.5]dec-1-en-2-amine", "Coupling reagents (e.g. EDC, HOBt, DIPEA)" ], "Reaction": [ "Step 1: Activation of 3-amino benzoic acid with coupling reagents (e.g. EDC, HOBt, DIPEA)", "Step 2: Addition of 3-thia-1-azaspiro[4.5]dec-1-en-2-amine to the activated 3-amino benzoic acid", "Step 3: Stirring the reaction mixture at room temperature for several hours", "Step 4: Purification of the crude product by column chromatography", "Step 5: Characterization of the final product by various spectroscopic techniques (e.g. NMR, IR, MS)" ] } | |
CAS番号 |
1962681-84-0 |
分子式 |
C15H19N3OS |
分子量 |
289.4 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



